2-Cyclohepten-1-ol, (1R)-
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Overview
Description
2-Cyclohepten-1-ol, (1R)- is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is part of the cycloalkene family, characterized by a seven-membered ring with a double bond and a hydroxyl group attached to one of the carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohepten-1-ol, (1R)- can be achieved through various methods. One common approach involves the allylic acetoxylation of cycloalkenes. For instance, cycloheptene can be reacted with palladium acetate, benzoquinone, and manganese dioxide in anhydrous acetic acid. The reaction is carried out at 60°C for 28 hours, followed by purification through distillation to yield 2-cyclohepten-1-yl acetate, which can then be hydrolyzed to obtain 2-Cyclohepten-1-ol .
Industrial Production Methods
Industrial production of 2-Cyclohepten-1-ol, (1R)- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and reagents, as well as the control of reaction parameters, are crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohepten-1-ol, (1R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form cycloheptanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptenes depending on the nucleophile used.
Scientific Research Applications
2-Cyclohepten-1-ol, (1R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Cyclohepten-1-ol, (1R)- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Cyclohepten-1-ol, (1R)- can be compared with other similar compounds such as:
Cyclopentenone: Contains a five-membered ring with a ketone and an alkene group.
Cyclohexenone: Contains a six-membered ring with a ketone and an alkene group.
Cycloheptenone: Contains a seven-membered ring with a ketone and an alkene group.
The uniqueness of 2-Cyclohepten-1-ol, (1R)- lies in its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
79646-48-3 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1R)-cyclohept-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h3,5,7-8H,1-2,4,6H2/t7-/m0/s1 |
InChI Key |
LFKFDYCJMRQCMD-ZETCQYMHSA-N |
Isomeric SMILES |
C1CC[C@H](C=CC1)O |
Canonical SMILES |
C1CCC(C=CC1)O |
Origin of Product |
United States |
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